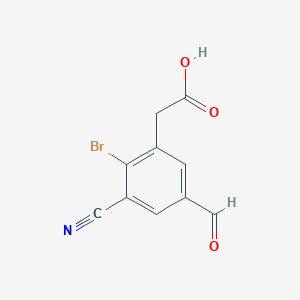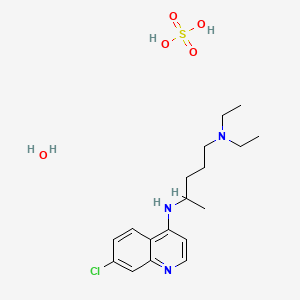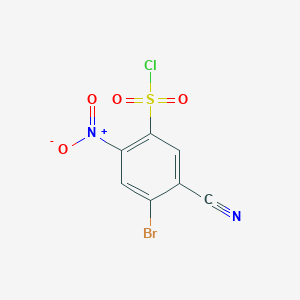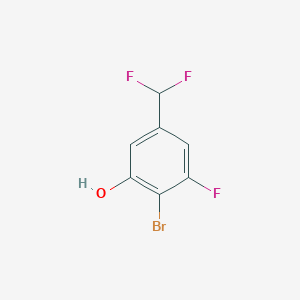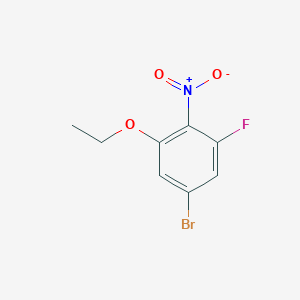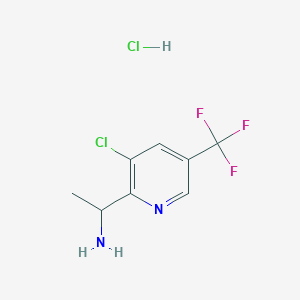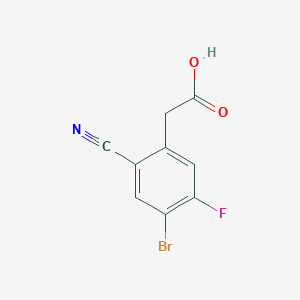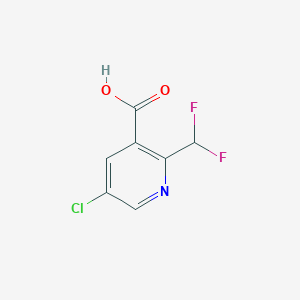![molecular formula C9H12ClN3O B1475137 [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol CAS No. 1564456-04-7](/img/structure/B1475137.png)
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Descripción general
Descripción
“[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol” is a pyrazine-based compound . Pyrazine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .
Synthesis Analysis
The synthesis of similar pyrazine-based compounds started with the Suzuki–Miyaura coupling between (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine, affording an intermediate in 74% yield. Then, protection of amine on pyrazine with di-tert-butyl dicarbonate gave the di-protected intermediate in 60% yield .
Molecular Structure Analysis
The molecular structure of “[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol” is characterized by a pyrrolidine ring and a pyrazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar pyrazine-based compounds include Suzuki–Miyaura coupling and protection of amine on pyrazine with di-tert-butyl dicarbonate .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Study
Research by Katariya et al. (2021) explored novel heterocyclic compounds, including those structurally related to [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol. These compounds were investigated for their anticancer and antimicrobial activities, with promising results in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Synthesis of Pyrrolin-2-ones
Ghelfi et al. (2003) reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones, starting from chlorinated pyrrolidin-2-ones. This process is significant for the preparation of compounds used in agrochemicals or medicinal applications (Ghelfi et al., 2003).
Microwave-Assisted Synthesis
Sharma and Sharma (2014) described a microwave-assisted synthesis method for pharmaceutical pyrazole derivatives. This efficient and scalable process involves the use of chloropyrazine derivatives, potentially including [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol (Sharma & Sharma, 2014).
Antimicrobial Activity
Kumar et al. (2012) synthesized compounds structurally related to [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol. They demonstrated good antimicrobial activity, particularly in derivatives containing a methoxy group (Kumar et al., 2012).
Palladium-Catalyzed Carbonylation
Takeuchi et al. (1991) studied the carbonylation of chloropyrazines, which could include [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol. This process yielded esters or amides, demonstrating the compound's potential in chemical synthesis (Takeuchi et al., 1991).
Anti-Tubercular Agents
Napoleon et al. (2015) explored the anti-tubercular effects of indazol-2-yl(pyridin-4-yl)methanones, a category that includes compounds similar to [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol. The study found moderate activity against Mycobacterium tuberculosis (Napoleon et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-9(12-3-2-11-8)13-4-1-7(5-13)6-14/h2-3,7,14H,1,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWYWSDZAWJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






